
2-Hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl 2-methylprop-2-enoate, also known as methacrylic acid hydroxypropyl ester, is a commonly used chemical in the field of polymer science. It is a clear, colorless liquid that is soluble in water and most organic solvents. Styrene, on the other hand, is an aromatic hydrocarbon that is commonly used in the production of plastics, resins, and synthetic rubber.
Wirkmechanismus
The mechanism of action of 2-hydroxypropyl 2-methylprop-2-enoate and styrene is not well understood. However, it is believed that they act as monomers in the polymerization process, which involves the formation of long chains of repeating units. This process is typically initiated by the addition of a catalyst, which promotes the formation of the desired polymer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-hydroxypropyl 2-methylprop-2-enoate and styrene. However, it is known that exposure to these chemicals can cause respiratory irritation, skin irritation, and eye irritation. Prolonged exposure to these chemicals can also lead to more serious health effects, such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-hydroxypropyl 2-methylprop-2-enoate and styrene in lab experiments is their versatility. They can be used in a wide range of applications, from the synthesis of polymers to the production of adhesives and coatings. However, there are also some limitations to their use. For example, they can be toxic and hazardous if not handled properly, and they may not be suitable for certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-hydroxypropyl 2-methylprop-2-enoate and styrene. One area of interest is the development of new polymers and copolymers with unique properties and applications. Another area of interest is the study of the health effects of these chemicals and the development of safer alternatives. Additionally, there is potential for the use of these chemicals in the development of new materials for use in the field of biotechnology.
Synthesemethoden
The synthesis of 2-hydroxypropyl 2-methylprop-2-enoate can be achieved by reacting 2-Hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene acid with propylene oxide in the presence of a basic catalyst. The reaction is typically carried out at elevated temperatures and pressures to promote the formation of the desired product. Styrene, on the other hand, is typically produced by the dehydrogenation of ethylbenzene in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl 2-methylprop-2-enoate and styrene have a wide range of applications in scientific research. They are commonly used in the synthesis of polymers and copolymers, as well as in the production of adhesives, coatings, and other materials. They are also used in the production of resins and plastics, which have a wide range of industrial applications.
Eigenschaften
CAS-Nummer |
126326-90-7 |
|---|---|
Produktname |
2-Hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
Molekularformel |
C19H26O5 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O3.C4H6O2/c1-2-8-6-4-3-5-7-8;1-5(2)7(9)10-4-6(3)8;1-3(2)4(5)6/h2-7H,1H2;6,8H,1,4H2,2-3H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
OBENACRUWNHQKS-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Kanonische SMILES |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Synonyme |
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene and 1,2-propanediol mono(2-methyl-2-propenoate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



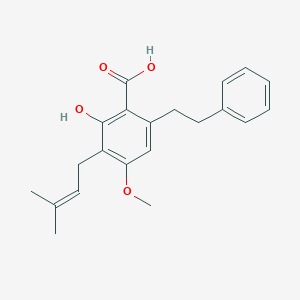
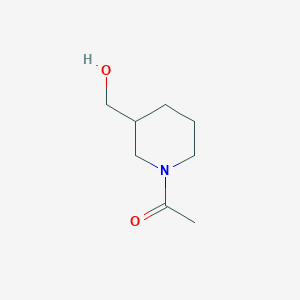

![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
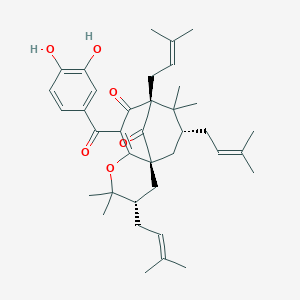

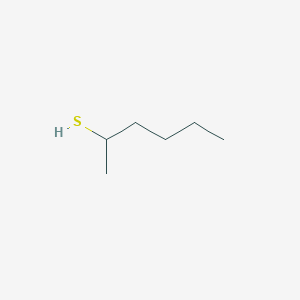
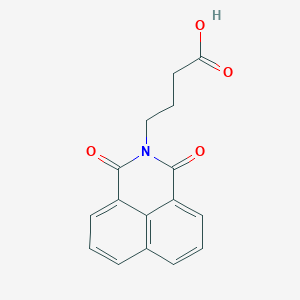
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)
![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)